2-羟基-6-甲氧基喹喔啉

描述

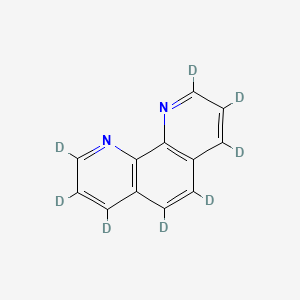

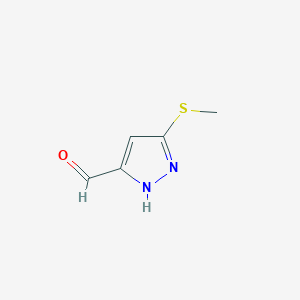

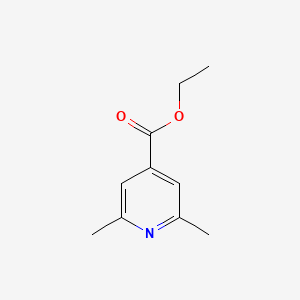

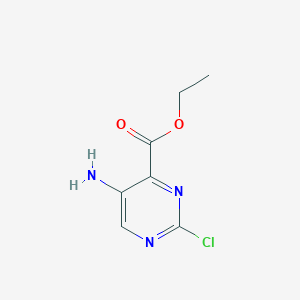

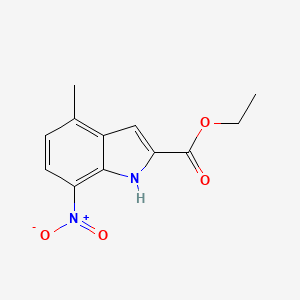

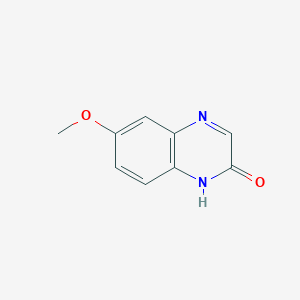

2-Hydroxy-6-methoxyquinoxaline is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.175 . It is used in the industry .

Synthesis Analysis

The synthesis of quinoxaline derivatives has been a subject of extensive research due to their wide range of physicochemical and biological activities . Various synthetic routes have been developed with a prime focus on green chemistry and cost-effective methods .Molecular Structure Analysis

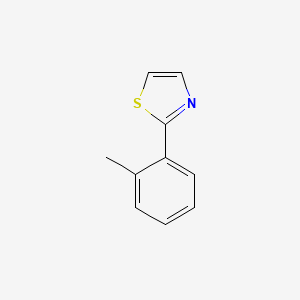

The molecular structure of 2-Hydroxy-6-methoxyquinoxaline consists of a quinoxaline core, which is a bicyclic compound composed of a benzene ring fused with a pyrazine ring .Chemical Reactions Analysis

Quinoxaline derivatives have been utilized in numerous chemical reactions. They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .Physical And Chemical Properties Analysis

2-Hydroxy-6-methoxyquinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .科学研究应用

Photocatalytic Bond Formations

6-Methoxyquinoxalin-2(1H)-one: has been utilized in photocatalytic bond formations. This application leverages the compound’s reactivity under light irradiation to form new chemical bonds. For instance, it has been involved in the semi-heterogeneous annulation of quinoxalin-2(1H)-ones . This process is significant in the synthesis of complex organic molecules, potentially useful in the development of pharmaceuticals and fine chemicals.

Antitumor Activity

This compound has shown promise in the field of oncology. Derivatives of 2-Hydroxy-6-methoxyquinoxaline have been synthesized and evaluated for their antitumor properties . These studies are crucial as they contribute to the discovery of new anticancer agents, offering potential therapeutic options for various cancers.

C-H Alkylation Reactions

The compound has been applied in C-H alkylation reactions, which are fundamental transformations in organic chemistry . These reactions are essential for constructing carbon-carbon bonds, pivotal in the synthesis of complex organic compounds, including drugs and agrochemicals.

Antimicrobial and Antiviral Activities

Quinoxaline derivatives, including 6-Methoxyquinoxalin-2(1H)-one , have been extensively studied for their antimicrobial and antiviral activities . These compounds can serve as potent agents against a range of microbial and viral pathogens, highlighting their importance in the development of new medications.

Anti-inflammatory Properties

Research has indicated that quinoxaline derivatives exhibit anti-inflammatory properties . This makes them candidates for the treatment of inflammatory diseases, providing a basis for the development of new anti-inflammatory drugs.

Neuroprotective Effects

There is evidence suggesting that quinoxaline derivatives may possess neuroprotective effects . This application is particularly relevant in the context of neurodegenerative diseases, where such compounds could potentially slow down or prevent neuronal damage.

Antioxidant Potential

The antioxidant potential of quinoxaline derivatives is another area of interest . Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including aging and cancer.

Industrial Applications

Beyond its biomedical applications, 2-Hydroxy-6-methoxyquinoxaline has potential uses in industrial processes. For example, it could be involved in the synthesis of dyes and pigments, given its structural properties that allow for various chemical modifications .

作用机制

Target of Action

Quinoxaline derivatives, a class to which this compound belongs, are known to have a wide range of pharmacological activities .

Mode of Action

It’s known that quinoxaline derivatives can interact with various targets, receptors, or microorganisms . For instance, some quinoxaline derivatives have been used as inhibitors of bacterial DNA gyrase and topoisomerase .

Biochemical Pathways

Quinoxaline derivatives are known to affect a variety of biochemical pathways due to their diverse therapeutic uses .

Pharmacokinetics

Pharmacokinetic studies are indispensable for establishing concentration-activity/toxicity relationships and facilitating target identification and new drug discovery .

Result of Action

Quinoxaline derivatives have been reported to have several prominent pharmacological effects, such as antifungal, antibacterial, antiviral, and antimicrobial activities .

Action Environment

It’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of drugs .

安全和危害

The safety data sheet for 2-Hydroxy-6-methoxyquinoxaline suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical advice should be sought immediately . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

未来方向

属性

IUPAC Name |

6-methoxy-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-9(12)11-7/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEUUDPGKMMKRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540826 | |

| Record name | 6-Methoxyquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxyquinoxalin-2(1H)-one | |

CAS RN |

91192-32-4 | |

| Record name | 6-Methoxyquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。